1-(4-Chlorophenyl)propane-1-sulfonamide
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Overview
Description
1-(4-Chlorophenyl)propane-1-sulfonamide is an organic compound with the molecular formula C9H12ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a propane chain, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)propane-1-sulfonamide typically involves the reaction of 4-chlorobenzene with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired sulfonamide product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis. Solvent-free conditions and room temperature reactions are often preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfanilamide: The parent compound of the sulfonamide class of drugs.
Uniqueness: 1-(4-Chlorophenyl)propane-1-sulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C9H12ClNO2S |
---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-9(14(11,12)13)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3,(H2,11,12,13) |
InChI Key |
DDHAHKGHCFZDIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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